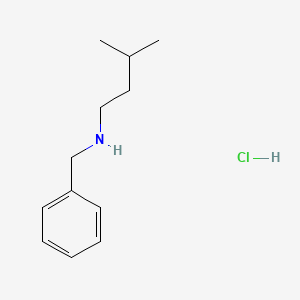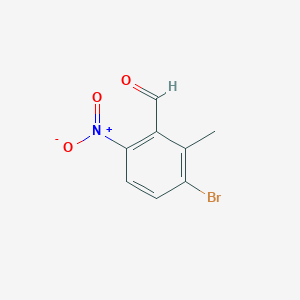![molecular formula C12H16BrNO3 B6266030 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1456436-79-5](/img/no-structure.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C12H16BrNO3 It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further linked to a methylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a carbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-dimethylamine: Contains a dimethylamine group instead of a methylcarbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Contains a diethylamine group instead of a methylcarbamate.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the carbamate group in this compound may confer unique properties, such as increased stability and specific interactions with biological targets.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of ethyl chloroformate with N-methyl ethanolamine to form ethyl N-methylcarbamate. This intermediate is then reacted with 4-bromophenol in the presence of a base to form ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate.", "Starting Materials": [ "Ethyl chloroformate", "N-methyl ethanolamine", "4-bromophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-methyl ethanolamine in anhydrous dichloromethane at 0°C. The reaction mixture is stirred for 2 hours at room temperature to form ethyl N-methylcarbamate.", "Step 2: 4-bromophenol is dissolved in anhydrous dichloromethane and a base (e.g. sodium hydroxide) is added to the solution. Ethyl N-methylcarbamate is then added dropwise to the solution and the reaction mixture is stirred for 24 hours at room temperature.", "Step 3: The reaction mixture is then washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to obtain ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate as a white solid." ] } | |
CAS 编号 |
1456436-79-5 |
分子式 |
C12H16BrNO3 |
分子量 |
302.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




